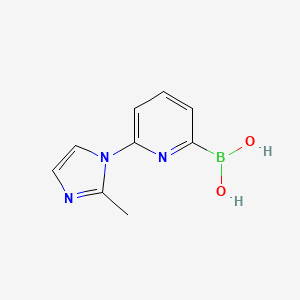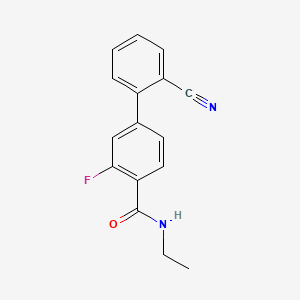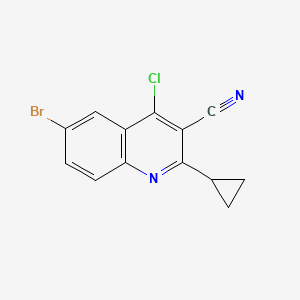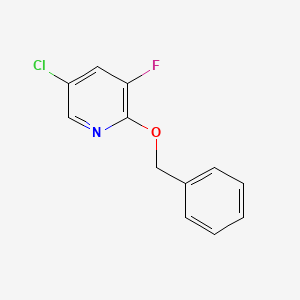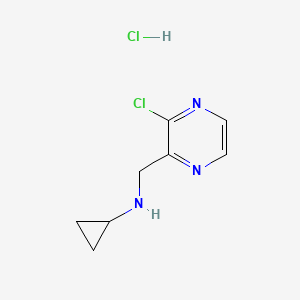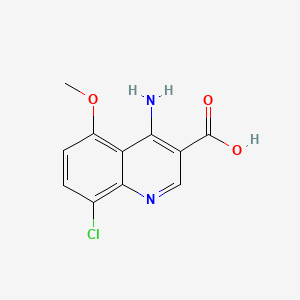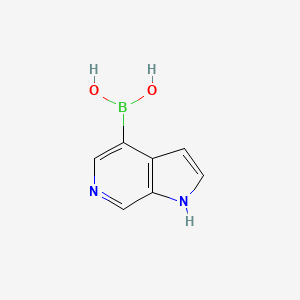
1,4-DIETHYLBENZENE-D14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diethylbenzene-d14 is a deuterated derivative of 1,4-diethylbenzene, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable for various analytical and experimental purposes .
Applications De Recherche Scientifique
1,4-Diethylbenzene-d14 is widely used in scientific research due to its deuterated nature. Some applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The compound is used as a solvent or internal standard in NMR spectroscopy to study molecular structures and dynamics.
Mass Spectrometry: It serves as a reference compound in mass spectrometry for calibrating instruments and analyzing complex mixtures.
Isotope Labeling: The deuterium atoms in this compound make it useful for tracing reaction pathways and studying reaction mechanisms in organic chemistry.
Pharmaceutical Research: The compound is used in drug development to investigate metabolic pathways and improve the stability of pharmaceutical compounds.
Méthodes De Préparation
1,4-Diethylbenzene-d14 can be synthesized through several methods. One common approach involves the deuteration of 1,4-diethylbenzene using deuterium gas (D2) in the presence of a catalyst. The reaction typically occurs under high pressure and temperature to ensure complete deuteration . Industrial production methods may involve similar processes but on a larger scale, utilizing specialized equipment to handle the deuterium gas and maintain the necessary reaction conditions .
Analyse Des Réactions Chimiques
1,4-Diethylbenzene-d14 undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Mécanisme D'action
The mechanism of action of 1,4-diethylbenzene-d14 primarily involves its role as an isotopic tracer. The deuterium atoms in the compound allow researchers to track its movement and transformation in chemical reactions and biological systems. This helps in understanding reaction mechanisms, metabolic pathways, and the behavior of similar compounds under various conditions .
Comparaison Avec Des Composés Similaires
1,4-Diethylbenzene-d14 is unique due to its deuterated nature. Similar compounds include:
1,4-Diethylbenzene: The non-deuterated version of the compound, which lacks the isotopic labeling properties.
1,4-Dimethylbenzene (p-Xylene): Another aromatic hydrocarbon with similar structural properties but different substituents.
1,4-Diethylbenzene-d10: A partially deuterated version with fewer deuterium atoms, offering different isotopic properties.
The uniqueness of this compound lies in its complete deuteration, making it highly valuable for isotopic labeling and analytical applications .
Propriétés
Numéro CAS |
1219803-64-1 |
|---|---|
Formule moléculaire |
C10H14 |
Poids moléculaire |
148.307 |
Nom IUPAC |
1,2,4,5-tetradeuterio-3,6-bis(1,1,2,2,2-pentadeuterioethyl)benzene |
InChI |
InChI=1S/C10H14/c1-3-9-5-7-10(4-2)8-6-9/h5-8H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2,5D,6D,7D,8D |
Clé InChI |
DSNHSQKRULAAEI-NFUPRKAOSA-N |
SMILES |
CCC1=CC=C(C=C1)CC |
Synonymes |
1,4-DIETHYLBENZENE-D14 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


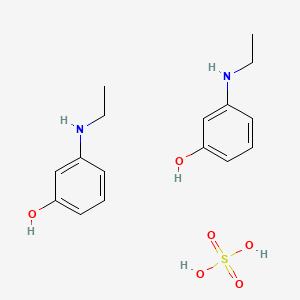
![1-{4-[(1S)-1-aminoethyl]piperidin-1-yl}ethan-1-one](/img/structure/B595177.png)
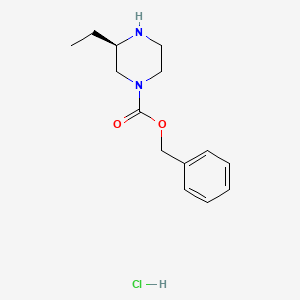
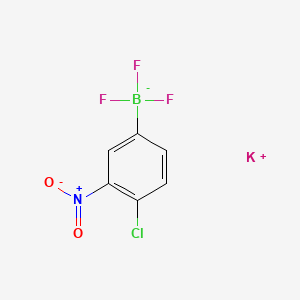
![6-Oxa-2-azaspiro[3.5]nonane](/img/structure/B595181.png)

